5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-chlorobenzyl)furan-2-carboxamide
Description
5-((1H-Benzo[d]imidazol-1-yl)methyl)-N-(2-chlorobenzyl)furan-2-carboxamide is a heterocyclic compound featuring a benzimidazole core linked via a methyl group to a furan-2-carboxamide scaffold, which is further substituted with a 2-chlorobenzyl moiety.
Properties
IUPAC Name |
5-(benzimidazol-1-ylmethyl)-N-[(2-chlorophenyl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2/c21-16-6-2-1-5-14(16)11-22-20(25)19-10-9-15(26-19)12-24-13-23-17-7-3-4-8-18(17)24/h1-10,13H,11-12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLPEDPTXZCVKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(O2)CN3C=NC4=CC=CC=C43)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-chlorobenzyl)furan-2-carboxamide typically involves multi-step reactions. One common approach is the condensation of 1H-benzo[d]imidazole with a suitable aldehyde to form the benzimidazole derivative. This intermediate is then reacted with 2-chlorobenzylamine and furan-2-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like high-performance liquid chromatography (HPLC) is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-chlorobenzyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzimidazole and furan moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction typically produces alcohols or amines .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzimidazole have shown promising results against various cancer cell lines, including MCF-7 breast cancer cells and U87 glioblastoma cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
In studies focusing on related compounds, it was observed that modifications in the side chains could enhance cytotoxicity. For example, compounds with halogen substitutions on the benzene ring exhibited increased potency against cancer cell lines .
Antimicrobial Properties
5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-chlorobenzyl)furan-2-carboxamide has been evaluated for its antimicrobial activity. Similar benzimidazole derivatives have shown effectiveness against a range of pathogens, including bacteria and fungi. The structure-activity relationship (SAR) studies indicate that the presence of electron-withdrawing groups significantly enhances antimicrobial efficacy .
Enzyme Inhibition
This compound may also serve as an inhibitor for specific enzymes involved in metabolic pathways. For example, certain benzimidazole derivatives have been identified as effective inhibitors of monoacylglycerol lipase (MAGL), which plays a critical role in the endocannabinoid system . The inhibition of such enzymes can lead to therapeutic benefits in conditions like pain management and inflammation.
Anti-Cancer Efficacy Study
A notable study investigated the anticancer effects of a benzimidazole derivative similar to this compound on human cancer cell lines. The compound demonstrated an IC50 value of approximately 25 μM against MCF-7 cells, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity Assessment
In another study assessing antimicrobial properties, a series of benzimidazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with chlorinated benzyl groups exhibited enhanced activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.01 mM to 0.05 mM .
Table: Summary of Biological Activities
| Activity Type | Related Compounds | IC50/MIC Values |
|---|---|---|
| Anticancer | Benzimidazole derivatives | ~25 μM (MCF-7 cells) |
| Antimicrobial | Chlorinated benzyl derivatives | 0.01 - 0.05 mM |
| Enzyme Inhibition | MAGL inhibitors | Varies by compound |
Mechanism of Action
The mechanism of action of 5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-chlorobenzyl)furan-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to tubulin, inhibiting its polymerization and thus disrupting microtubule formation. This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound belongs to a broader class of benzimidazole-based heterocycles. Below is a comparison with three structurally related derivatives (L, M, D) synthesized from 2-aminobenzimidazole, as described in :
Key Observations:
- Heterocyclic Diversity : The target compound’s furan ring contrasts with oxadiazole (L), tetrazole (M), and triazine (D) cores. Furan’s electron-rich nature may enhance π-π stacking in biological systems compared to the more polarized oxadiazole or planar triazine.
- Positional Isomerism : Unlike L, M, and D, which feature substitutions at the 2-position of benzimidazole, the target compound substitutes the 1-position, which could alter binding interactions with target proteins .
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound is sparse, inferences can be drawn from structural analogs:
- Oxadiazole Derivatives (L): Known for metabolic stability and metal-binding properties, making them suitable for diagnostic reagents .
- Tetrazole Derivatives (M) : Often act as bioisosteres for carboxylic acids, improving pharmacokinetics (e.g., oral bioavailability) .
- Triazine Derivatives (D) : Exhibit broad-spectrum biological activity, including kinase inhibition and DNA intercalation .
- Furan-Based Target Compound: The furan ring may confer antioxidant or anti-inflammatory properties, as seen in other furan-containing drugs (e.g., nitrofurantoin). However, its chlorine substituent could increase toxicity risks compared to non-halogenated analogs.
Biological Activity
The compound 5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-chlorobenzyl)furan-2-carboxamide is a benzimidazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:
- Benzimidazole moiety : Known for its diverse pharmacological properties.
- Furan ring : Often associated with antimicrobial and anti-inflammatory effects.
- Chlorobenzyl group : May enhance lipophilicity and cellular uptake.
Structural Formula
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzimidazole derivatives. For instance, compounds similar to This compound have shown significant inhibitory effects on Indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer immune evasion. In vitro studies indicated that derivatives exhibited low nanomolar IC50 values against various cancer cell lines, suggesting a promising avenue for cancer therapy .
Table 1: Antitumor Activity of Benzimidazole Derivatives
| Compound | Target | IC50 (µM) | Cell Line |
|---|---|---|---|
| Compound A | IDO1 | 0.003 | HeLa |
| Compound B | IDO1 | 0.022 | M109 |
| Compound C | Other | 0.050 | A549 |
Antimicrobial Activity
The antimicrobial activity of benzimidazole derivatives has also been documented. Studies have reported significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for certain derivatives were found to be less than 1 µg/mL, indicating potent antimicrobial properties .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound D | Staphylococcus aureus | < 1 |
| Compound E | E. coli | 3.9 |
| Compound F | Candida albicans | 7.8 |
The proposed mechanisms of action for the biological activities of these compounds include:
- Inhibition of IDO1 : Disruption of tryptophan metabolism in tumors, thereby enhancing immune response.
- Disruption of bacterial cell wall synthesis : Targeting specific enzymes involved in bacterial growth.
Case Study 1: Cancer Treatment
A recent study investigated a series of benzimidazole derivatives, including the target compound, for their effect on tumor growth in xenograft models. The results demonstrated a significant reduction in tumor size compared to controls, correlating with increased levels of immune cell infiltration in the tumor microenvironment .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of benzimidazole derivatives against multi-drug resistant strains of Staphylococcus aureus. The study revealed that certain derivatives not only inhibited bacterial growth but also reduced biofilm formation, which is critical for persistent infections .
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for 5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-chlorobenzyl)furan-2-carboxamide, and how can reaction conditions be optimized for improved yield?
- Answer: The compound is synthesized via multi-step reactions, often starting with benzimidazole precursors. For example, coupling reactions using ethyl acetate extraction and gradient chromatography (e.g., CH₂Cl₂–MeOH 95:5 v/v) yield ~46% purity . Optimization strategies include solvent selection (DMF for polar intermediates) and microwave-assisted synthesis, which reduces reaction time and enhances purity (e.g., LCMS-confirmed quinoxaline derivatives) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound, and how are key functional groups identified?
- Answer: ¹H/¹³C NMR, IR, and ESI-MS are essential. Key features include:
- IR: Benzimidazole N-H stretches (~3395 cm⁻¹) and furan C=O (~1783 cm⁻¹) .
- NMR: Aromatic protons (δ7.21–7.68 ppm in ¹H NMR) and furan carbonyl (δ~160 ppm in ¹³C NMR) .
- Mass Spec: Molecular ion peaks (e.g., m/z 315.3) align with theoretical values .
Q. How can researchers design experiments to evaluate the antimicrobial efficacy of this compound, and what controls are necessary?
- Answer: Use microdilution assays (CLSI M07-A9/M27-A2) in 96-well plates. Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Include positive controls (e.g., fluconazole) and solvent controls. MIC values are determined via optical density at 600 nm .
Advanced Research Questions
Q. What advanced computational methods predict the compound's binding affinity to target enzymes like cyclooxygenase (COX)?
- Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) with COX-1/2 crystal structures (PDB IDs) identifies binding poses and interaction energies (e.g., hydrogen bonds with catalytic residues). MD simulations (100 ns) assess binding stability, with RMSD <2 Å indicating robust interactions .
Q. How do solvent polarity and temperature influence the compound's molecular interactions, as measured by thermo-acoustical studies?
- Answer: Ultrasonic velocity (U), density (ρ), and viscosity (η) in DMSO/DMF at 298–318 K reveal solute-solvent interactions. Increased temperature reduces association, lowering U (e.g., ΔU = 15 m/s in DMF at 318 K). Solvent polarity modulates hydrogen bonding, with DMSO enhancing dipole interactions .
Q. What methodologies resolve discrepancies in reported biological activities across different studies?
- Answer: Cross-validate assays under standardized conditions (e.g., pH 7.4, 37°C). Use orthogonal methods (e.g., enzymatic inhibition vs. cell viability assays). Structural analogs (e.g., substituent variations on the benzimidazole ring) clarify pharmacophore requirements .
Q. How is microwave irradiation applied in synthesizing derivatives of this compound, and what are the advantages over conventional methods?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
